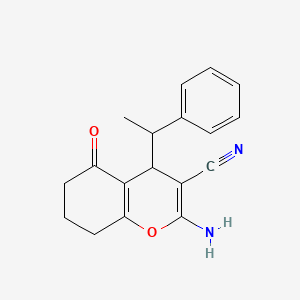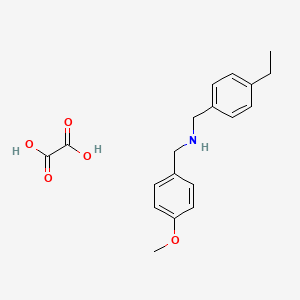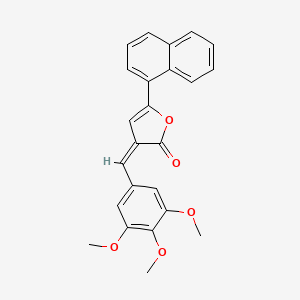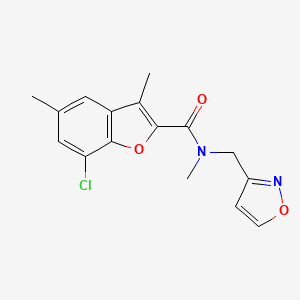![molecular formula C18H18BrNO4S B5123285 4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5123285.png)
4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine, also known as BMS-986205, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play an important role in the immune system. Inhibition of TYK2 has been shown to have potential therapeutic applications in a variety of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Mecanismo De Acción
TYK2 is a member of the JAK family of enzymes, which are involved in the signaling pathways of cytokines and growth factors. Inhibition of TYK2 blocks the downstream signaling of cytokines, leading to a reduction in inflammation. 4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine is a selective inhibitor of TYK2, and does not inhibit other members of the JAK family, such as JAK1 and JAK2.
Biochemical and Physiological Effects:
4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine has been shown to reduce inflammation in preclinical models of autoimmune diseases. In these models, 4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine reduces the production of pro-inflammatory cytokines, such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ). 4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine also reduces the activation of T cells, which play a key role in autoimmune diseases. In a phase 1 clinical trial, 4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine demonstrated pharmacodynamic effects consistent with TYK2 inhibition, including a reduction in the production of IL-12 and IFN-γ.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine is a selective inhibitor of TYK2, and does not inhibit other members of the JAK family, such as JAK1 and JAK2. This selectivity may reduce the risk of off-target effects and toxicity. However, the selectivity of 4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine may also limit its efficacy in certain autoimmune diseases, which may involve multiple members of the JAK family. In addition, the synthesis of 4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine is complex and may be challenging for some laboratories.
Direcciones Futuras
For the study of 4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine include the evaluation of its efficacy in phase 2 clinical trials for the treatment of psoriasis and inflammatory bowel disease. In addition, the selectivity of 4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine may be further evaluated in preclinical models of autoimmune diseases. The potential for combination therapy with other JAK inhibitors may also be explored. Finally, the synthesis of 4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine may be optimized to improve its yield and reduce its complexity.
Métodos De Síntesis
The synthesis of 4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine involves several steps, starting with the reaction of 4-bromobenzyl chloride with sodium methoxide to form 4-bromobenzyl alcohol. This is followed by the reaction of the alcohol with N-(4-chlorobenzoyl)-N-methylglycine methyl ester to form the benzoyl derivative. The final step involves the reaction of the benzoyl derivative with morpholine and para-toluenesulfonic acid to form 4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine.
Aplicaciones Científicas De Investigación
4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine has been studied extensively in preclinical models of autoimmune diseases, such as psoriasis and rheumatoid arthritis. In these models, 4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine has been shown to reduce inflammation and improve clinical outcomes. In a phase 1 clinical trial, 4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine was well-tolerated and demonstrated pharmacodynamic effects consistent with TYK2 inhibition. 4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine is currently being evaluated in phase 2 clinical trials for the treatment of psoriasis and inflammatory bowel disease.
Propiedades
IUPAC Name |
[4-[(4-bromophenyl)sulfonylmethyl]phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4S/c19-16-5-7-17(8-6-16)25(22,23)13-14-1-3-15(4-2-14)18(21)20-9-11-24-12-10-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWZFNMIOWAUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)CS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(4-Bromophenyl)sulfonylmethyl]phenyl]-morpholin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5123205.png)
![6-(diphenylmethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5123209.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5123210.png)
![1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5123217.png)

![3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5123233.png)
![3-propyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5123241.png)

![4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5123256.png)

![N-{4-acetyl-5-[(acetylamino)methyl]-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5123271.png)

![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5123298.png)
![dimethyl 5-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B5123319.png)